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Compound of Interest

5-DMTr-dG(iBu)-Methyl
Compound Name:
phosphonamidite

Cat. No.: B12391031

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-
deoxyguanosine-3'-O-(methyl-N,N-diisopropyl) phosphonamidite, a key building block in the
chemical synthesis of modified oligonucleotides. Its primary application lies in the introduction
of methyl phosphonate linkages into DNA sequences, a modification that confers significant
therapeutic and diagnostic advantages.

Core Structure and Properties

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a chemically modified deoxyguanosine
nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The molecule
incorporates several critical features: a 5'-hydroxyl protecting group (Dimethoxytrityl, DMTr), an
exocyclic amine protecting group on the guanine base (isobutyryl, iBu), and a reactive 3'-
methyl phosphonamidite moiety.

The methyl phosphonate backbone modification, introduced by this reagent, is a cornerstone of
many antisense oligonucleotide therapies. By replacing one of the non-bridging oxygen atoms
of the natural phosphodiester linkage with a methyl group, the resulting oligonucleotide
becomes electrically neutral and exhibits enhanced resistance to degradation by cellular
nucleases.[1][2] This increased stability is a crucial attribute for in vivo applications.[3]

Key Molecular Features:
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o 5-DMTr Group: This acid-labile group protects the 5'-hydroxyl function during the coupling
reaction and is removed at the beginning of each synthesis cycle to allow for chain
elongation. Its release as a brightly colored cation also serves as a convenient method for
monitoring synthesis efficiency (trityl monitoring).[4]

o N2-isobutyryl (iBu) Group: The iBu group protects the exocyclic amine of the guanine base
from participating in unwanted side reactions during synthesis.[5] It is a "base-labile"
protecting group, meaning it can be removed under basic conditions during the final
deprotection step.[6]

o 3'-Methyl Phosphonamidite: This phosphorous(lll) group is the reactive component that,
upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The
methyl group on the phosphorus atom is retained after oxidation, forming the desired methyl
phosphonate internucleosidic linkage.[7]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.
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Property Value Reference(s)

N-[9-[(2R,5R)-5-[[bis(4-
methoxyphenyl)-
phenylmethoxy]methyl]-4-

Chemical Name [[di(propan-2-yl)amino]- [5]
methylphosphanyl]loxyoxolan-
2-yl]-6-oxo0-1H-purin-2-yl]-2-

methylpropanamide

Molecular Formula C42H53N607P [7]
Molecular Weight 784.9 g/mol [7]
CAS Number 115131-08-3 [7]
Appearance Solid powder

Purity (Typical) >95.0%

N -20°C under an inert
Storage Conditions [7]
atmosphere

Anhydrous Tetrahydrofuran
Recommended Solvent [11[4]
(THF)

The P(lIl) center is expected to
appear as a mixture of two
) ) diastereomers around ~150
31P NMR Chemical Shift ) o [8]
ppm. P(V) impurities, if
present, are observed between

-25 to 99 ppm.

Role in Oligonucleotide Synthesis

The incorporation of 5'-DMTr-dG(iBu)-Methyl phosphonamidite follows the standard
phosphoramidite cycle on an automated DNA synthesizer. The logical workflow for a single
coupling step is outlined below.
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Caption: Automated synthesis cycle for methyl phosphonate incorporation.

Properties of Methyl Phosphonate Oligonucleotides

The introduction of methyl phosphonate linkages imparts unique properties to the resulting

oligonucleotide, which are summarized in Table 2.
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Property

Description Reference(s)

Nuclease Resistance

The neutral methyl

phosphonate backbone is

highly resistant to degradation

by cellular endo- and [11[3]
exonucleases, significantly

increasing the in vivo half-life

of the oligonucleotide.

Cellular Uptake

The removal of the negative

charge on the backbone is

reported to enhance passive o
cellular uptake compared to

natural phosphodiester

oligonucleotides.

Chirality

The substitution at the

phosphorus atom creates a

chiral center, meaning an
oligonucleotide with 'n' methyl
phosphonate linkages will exist

as a mixture of 2”n [3]
diastereomers. These

diastereomers can have

different hybridization

properties and biological

activities.

Hybridization (Tm)

Duplex stability (melting
temperature, Tm) can be

affected. Oligonucleotides with

the Rp-configuration at the

methyl phosphonate linkage
generally show higher or el
similar Tm values compared to
unmodified DNA, while Sp-

isomers form less stable

hybrids.
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Methyl phosphonate
modifications generally
interfere with the ability of an
antisense oligonucleotide to

RNase H Activation recruit and activate RNase H [2]
for target mMRNA cleavage.
This makes them suitable for
steric-blocking applications

rather than target degradation.

Due to the neutral backbone,
oligonucleotides with a high

Solubility density of methyl phosphonate  [1]
linkages may have reduced

aqueous solubility.

Experimental Protocols

High coupling efficiency and final purity depend on rigorous adherence to anhydrous conditions
and optimized reaction parameters.

Preparation and Handling

» Storage: Store the solid phosphonamidite at -20°C under an inert gas (Argon or Nitrogen).

¢ Solvent: Use only anhydrous tetrahydrofuran (THF) for dissolution. The recommended
concentration for most automated synthesizers is 0.1 M.[2] Ensure the THF has a water
content of < 30 ppm.

« Stability: Phosphoramidite solutions, particularly dG, are susceptible to degradation. It is best
practice to use freshly prepared solutions. If stored on the synthesizer, ensure the bottle is
under a positive pressure of inert gas.

Automated Synthesis Protocol (Representative)

This protocol is based on standard phosphoramidite chemistry, adapted for the specific
requirements of methyl phosphonamidites. Parameters may need to be optimized for specific
synthesizer models and synthesis scales.
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Reagent/Solve = Recommended
Step . Purpose Reference(s)
nt Time
3% Removes the 5'-
Trichloroacetic DMTr protecting
1. Deblocking Acid (TCA) in 60-120 sec group from the [10]
Dichloromethane support-bound
(DCM) nucleoside.
Anhydrous Removes
2. Washing Acetonitrile 45-60 sec residual acid and
(ACN) water.
Couples the
activated
0.1 M 5'-DMTr- o
] phosphonamidite
dG(iBu)-Methyl
) o ) to the free 5'-OH
3. Coupling phosphonamidite  5-6 min [1][4]
] group. A longer
inTHF + 0.25 M o
time is used to
Activator in ACN ]
ensure high
efficiency.
Removes
Anhydrous
] o unreacted
4. Washing Acetonitrile 45-60 sec o
phosphonamidite
(ACN) .
and activator.
Acetylates any
unreacted 5'-OH
Cap A (e.g., .
roups to
Acetic aroup
) ) o prevent the
5. Capping Anhydride/Lutidin ~ 30-45 sec ) [6]
formation of
e/THF) + Cap B )
deletion
(e.g., NMI/THF) .
mutations (n-1
sequences).
6. Oxidation 0.02 M lodine in 30-60 sec Oxidizes the [6]
THF/Water/Pyridi P(lI) phosphite
ne triester to the
stable P(V)
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methyl
phosphonate

linkage.

Prepares the

Anhydrous
) o support for the
7. Washing Acetonitrile 45-60 sec )
next synthesis
(ACN)

cycle.

Note on Coupling Efficiency: While trityl monitoring can be used, it may understate the actual
coupling efficiency for methyl phosphonamidites.[4] With anhydrous reagents and optimized
conditions, coupling efficiencies are expected to be >95%.[2]

Post-Synthesis Cleavage and Deprotection

The methyl phosphonate linkage is more labile to base than the standard phosphodiester
linkage. Therefore, a milder, two-step deprotection protocol is recommended to preserve the
integrity of the modified backbone.

The logical relationship and key steps of this specialized deprotection procedure are visualized
below.
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Oligonucleotide on Solid Support

leaves cyanoethyl groups (if present)
& partially cleaves from support

Step 1: Mild Ammolysis
Reagent: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10)
Time: 30 min at RT

Removes base protecting groups (iBu)
& completes cleavage from support

Step 2: Amine Treatment
Reagent: Add Ethylenediamine (EDA)
Time: 6 hours at RT

Crude, deprotected oligonucleotide in solution

Purification
(e.g., HPLC, Cartridge)

Click to download full resolution via product page

Caption: Recommended one-pot cleavage and deprotection workflow.

Detailed Protocol:
« Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

e Add 0.5 mL of a pre-mixed solution of Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10
vIVIv).[4]

o Seal the vial and let it stand at room temperature for 30 minutes. This step removes the
cyanoethyl protecting groups from any standard phosphodiester linkages that may be
present in the sequence.

¢ Add 0.5 mL of ethylenediamine to the same vial and reseal.[4]
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o Let the reaction proceed for 6 hours at room temperature. This step cleaves the
oligonucleotide from the solid support and removes the base protecting groups, including the
iBu from guanine.

o Collect the supernatant. Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water
solution.

o Combine the supernatant and washes. The resulting solution contains the crude,
deprotected oligonucleotide ready for purification by methods such as HPLC or cartridge
desalting.[4]

Conclusion

5'-DMTr-dG(iBu)-Methyl phosphonamidite is an essential reagent for the synthesis of
nuclease-resistant oligonucleotides. Understanding its unique properties, including its solubility
requirements and sensitivity to basic conditions, is critical for its successful application. By
employing optimized synthesis protocols, particularly with respect to anhydrous conditions and
a modified deprotection strategy, researchers can effectively incorporate methyl phosphonate
linkages to generate high-quality modified oligonucleotides for a range of therapeutic and
research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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